Quebecol
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Overview
Description
Quebecol is a polyphenolic compound that was first isolated from Canadian maple syrup in 2011 . It has the chemical formula C24H26O7 and the systematic name 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol . The compound is named after Quebec, the Canadian province known for its significant maple syrup production . This compound is not naturally present in maple sap but is formed during the syrup production process .
Preparation Methods
The total synthesis of Quebecol was first reported in 2013 . The synthetic route involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-hydroxybenzaldehyde.
Key Reactions: The key steps include aldol condensation, reduction, and cyclization reactions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and with specific catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Quebecol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Quebecol has shown potential in various scientific research applications:
Chemistry: This compound’s unique structure makes it an interesting subject for synthetic organic chemistry studies.
Biology: In biological research, this compound has been studied for its anti-inflammatory properties.
Medicine: This compound has potential therapeutic applications in treating inflammatory diseases such as periodontitis and psoriasis
Mechanism of Action
The mechanism of action of Quebecol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Quebecol can be compared with other polyphenolic compounds such as:
Properties
CAS No. |
1360605-46-4 |
---|---|
Molecular Formula |
C24H26O7 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[3-hydroxy-1,1-bis(4-hydroxy-3-methoxyphenyl)propan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C24H26O7/c1-29-21-10-14(4-7-18(21)26)17(13-25)24(15-5-8-19(27)22(11-15)30-2)16-6-9-20(28)23(12-16)31-3/h4-12,17,24-28H,13H2,1-3H3 |
InChI Key |
YYZUHPNBYRRBOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)C(C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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